4-Phenyl-L-proline
Overview
Description
4-Phenyl-L-proline is a derivative of the amino acid proline, characterized by the presence of a phenyl group attached to the fourth carbon of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-L-proline typically involves the Friedel-Crafts alkylation of benzene with a proline derivative. A common method includes reacting a proline lactone with benzene in the presence of a Lewis acid such as aluminum chloride (AlCl3) to form the desired this compound derivative . Another approach involves the hydrogenation of trans-4-phenyl-L-proline using ruthenium on carbon as a catalyst .
Industrial Production Methods: Industrial production of this compound often employs scalable and safe methods. For instance, the hydrogenation process using ruthenium on carbon is preferred over platinum oxide due to safety and cost considerations .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-L-proline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Hydrogenation using catalysts like ruthenium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur due to the phenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) in the presence of ruthenium on carbon.
Substitution: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts alkylation.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Conversion to cyclohexyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-Phenyl-L-proline has diverse applications in scientific research:
Chemistry: Used as an organocatalyst in asymmetric synthesis reactions, such as aldol reactions.
Biology: Studied for its role in protein folding and structure due to its proline backbone.
Medicine: Investigated for its potential in developing angiotensin-converting enzyme (ACE) inhibitors.
Industry: Utilized in the synthesis of pharmaceuticals and as a chiral building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Phenyl-L-proline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
L-Proline: The parent compound, widely used in peptide synthesis and as an organocatalyst.
4-Hydroxy-L-proline: A hydroxylated derivative, important in collagen synthesis.
Trans-4-Cyclohexyl-L-proline: A hydrogenated derivative used in the synthesis of ACE inhibitors.
Uniqueness: 4-Phenyl-L-proline is unique due to its phenyl group, which imparts distinct chemical reactivity and biological activity compared to other proline derivatives. This makes it valuable in asymmetric synthesis and pharmaceutical applications .
Properties
IUPAC Name |
(2S)-4-phenylpyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9?,10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHOFXBPLJDHOR-AXDSSHIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC1C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438002 | |
Record name | 4-Phenyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1195728-65-4 | |
Record name | 4-Phenyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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